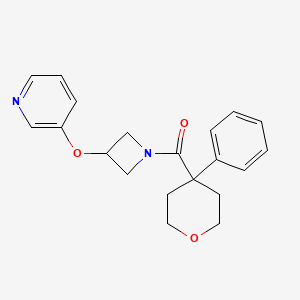
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that is involved in regulating cellular growth, proliferation, and survival. AZD-8055 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involving similar chemical structures to (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has shown significant findings in the synthesis and antimicrobial activity. For example, Kumar et al. (2012) synthesized a series of compounds with related structural features and found that compounds containing a methoxy group exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Structure and Spectroscopic Analysis
In the domain of molecular structure and spectroscopic analysis, compounds sharing a structural resemblance have been studied to understand their conformation and chemical behavior. For instance, Swamy et al. (2013) investigated isomorphous structures related to the given compound and observed their adherence to the chlorine-methyl exchange rule, showcasing the importance of such compounds in crystallography and structural chemistry (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Stereospecific Synthesis and Biological Evaluation
Further extending into the realm of stereospecific synthesis and biological evaluation, Oliveira Udry et al. (2014) successfully obtained enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions, showcasing the versatility and potential of compounds with similar structural frameworks in organic synthesis and drug development (Oliveira Udry, Repetto, & Varela, 2014).
Novel Pyrazoline Derivatives as Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazoline derivatives, including structures akin to the chemical compound , demonstrating potent antimicrobial and anticancer activities, highlighting the significance of such compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(22-14-18(15-22)25-17-7-4-10-21-13-17)20(8-11-24-12-9-20)16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDISAAXTWWBMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714400.png)
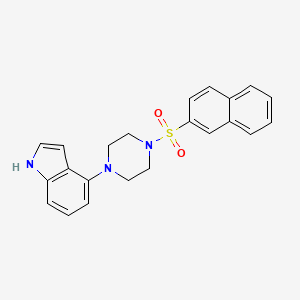


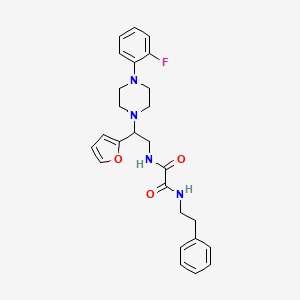
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)
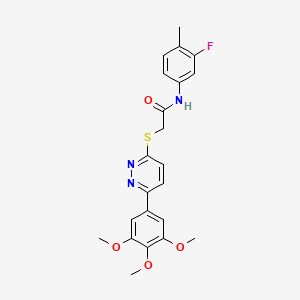

![N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2714416.png)
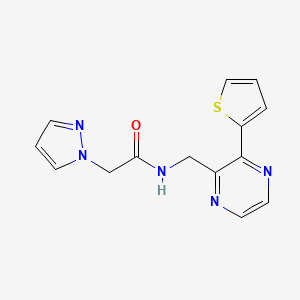

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)
![5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2714423.png)